molecular formula C18H21N5O4 B6484956 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,3-dimethoxybenzamide CAS No. 899751-53-2

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,3-dimethoxybenzamide

Cat. No. B6484956
CAS RN: 899751-53-2
M. Wt: 371.4 g/mol
InChI Key: MSJVGPJZCOLNPZ-UHFFFAOYSA-N
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Description

“N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,3-dimethoxybenzamide” is a chemical compound. It is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another example involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . The conformation about the C9–C10 bond leads to the hook shape of the title molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of new heterocyclic systems was done by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate” has been described .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,3-dimethoxybenzamide (also known as VU0501238-1 or F2823-0047), focusing on six unique applications:

Neuropharmacology

This compound has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems. It has been studied for its effects on receptors involved in neurological disorders such as schizophrenia and depression. By targeting specific receptor subtypes, it may help in developing new treatments for these conditions .

Cancer Research

VU0501238-1 has been investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for further research in cancer therapy. Its mechanism of action involves interfering with cell signaling pathways that are crucial for cancer cell proliferation .

Anti-inflammatory Applications

Research has indicated that this compound possesses anti-inflammatory properties. It can modulate inflammatory responses by affecting the activity of enzymes and cytokines involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. This suggests its potential use in developing new antimicrobial agents to combat resistant infections .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological and pharmacological activities .

Future Directions

The future directions for the study of similar compounds involve further exploration of their synthesis, characterization, and biological activities .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-7-6-8-13(26-4)14(11)27-5/h6-10H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJVGPJZCOLNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide

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